molecular formula C14H11Cl2N3O2S B4610158 N-(3,4-dichlorophenyl)-N'-(2-methyl-5-nitrophenyl)thiourea

N-(3,4-dichlorophenyl)-N'-(2-methyl-5-nitrophenyl)thiourea

Cat. No.: B4610158
M. Wt: 356.2 g/mol
InChI Key: YDZZJSSHHJGFTC-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-N'-(2-methyl-5-nitrophenyl)thiourea is a useful research compound. Its molecular formula is C14H11Cl2N3O2S and its molecular weight is 356.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.9949032 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA-Binding Studies and Biological Activities N-(3,4-dichlorophenyl)-N'-(2-methyl-5-nitrophenyl)thiourea, among other nitrosubstituted acylthioureas, has been studied for its DNA-binding capabilities and various biological activities. Preliminary investigations into its anti-cancer potential revealed interactions with DNA through cyclic voltammetry and UV–vis spectroscopy, supported by computational studies. These studies also explored its antioxidant, cytotoxic, antibacterial, and antifungal activities, providing insights into its broad application in therapeutic research and drug development (Tahir et al., 2015).

Synthesis and Characterisation The synthesis and characterization of derivatives of this compound have been thoroughly documented, showcasing the chemical's structural properties through spectroscopic techniques such as IR, 1H, and 13C NMR. The research highlights the compound's potential in developing new chemical entities with specific structural configurations for various scientific applications (Yusof et al., 2010).

Experimental and Computational Analysis Another study presented both computational and experimental analyses of thiourea derivatives, focusing on their vibrational modes, potential energy distribution, and molecular stability. This comprehensive study contributes to the understanding of the molecular behavior and properties of such compounds, which could be crucial for designing molecules with desired biological or chemical properties (Bielenica et al., 2020).

Metal Complex Synthesis and Characterization Research into the synthesis and characterization of metal complexes with thiourea derivatives opens up avenues for exploring their application in catalysis, material science, and medicinal chemistry. These studies help in understanding the coordination chemistry of thiourea compounds and their potential utility in developing novel materials or catalysts (Arslan et al., 2003).

Enzyme Inhibition and Mercury Sensing Thiourea derivatives have been identified as efficient enzyme inhibitors and sensors for mercury, showcasing their versatility in biochemical and environmental applications. Their ability to selectively bind and detect hazardous substances like mercury, coupled with their potential in inhibiting specific enzymes, marks them as valuable tools in environmental monitoring and therapeutic research (Rahman et al., 2021).

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(2-methyl-5-nitrophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O2S/c1-8-2-4-10(19(20)21)7-13(8)18-14(22)17-9-3-5-11(15)12(16)6-9/h2-7H,1H3,(H2,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZZJSSHHJGFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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